molecular formula C13H18O2 B12540839 4-(4-Methoxyphenyl)hexan-2-one CAS No. 652994-11-1

4-(4-Methoxyphenyl)hexan-2-one

Cat. No.: B12540839
CAS No.: 652994-11-1
M. Wt: 206.28 g/mol
InChI Key: VPPTXXFJQLZBCF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O2 It is a ketone derivative characterized by a methoxyphenyl group attached to a hexan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)hexan-2-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with hexan-2-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Claisen-Schmidt condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)hexan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The methoxy group and ketone functionality play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butan-2-one: Similar structure but with a shorter carbon chain.

    4-(4-Methoxyphenyl)pentan-2-one: Similar structure with a different carbon chain length.

    4-(4-Methoxyphenyl)hexan-3-one: Positional isomer with the ketone group at a different position.

Uniqueness

Its methoxy group also contributes to its distinct aromatic properties and interactions in various chemical reactions .

Properties

CAS No.

652994-11-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-(4-methoxyphenyl)hexan-2-one

InChI

InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3

InChI Key

VPPTXXFJQLZBCF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)C1=CC=C(C=C1)OC

Origin of Product

United States

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